3-Amino-6-(trifluoromethyl)picolinic acid
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Overview
Description
3-Amino-6-(trifluoromethyl)picolinic acid is a chemical compound with the molecular formula C7H5F3N2O2 It is a derivative of picolinic acid, characterized by the presence of an amino group at the 3-position and a trifluoromethyl group at the 6-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-(trifluoromethyl)picolinic acid typically involves multi-step organic reactions. One common method includes the nitration of 6-(trifluoromethyl)picolinic acid followed by reduction to introduce the amino group at the 3-position. The reaction conditions often involve the use of strong acids and reducing agents under controlled temperatures .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-6-(trifluoromethyl)picolinic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include various substituted picolinic acid derivatives, which can be further utilized in different applications .
Scientific Research Applications
3-Amino-6-(trifluoromethyl)picolinic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Amino-6-(trifluoromethyl)picolinic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. It can bind to zinc finger proteins, altering their structure and inhibiting their function . This mechanism is crucial in its potential therapeutic applications .
Comparison with Similar Compounds
- 6-(Trifluoromethyl)picolinic acid
- 3-Amino-2-picolinic acid
- 3-Amino-5-(trifluoromethyl)picolinic acid
Comparison: 3-Amino-6-(trifluoromethyl)picolinic acid is unique due to the specific positioning of the amino and trifluoromethyl groups, which confer distinct chemical and biological properties. Compared to its analogs, it exhibits enhanced stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3-amino-6-(trifluoromethyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O2/c8-7(9,10)4-2-1-3(11)5(12-4)6(13)14/h1-2H,11H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCWQZRKHKSPYSI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1N)C(=O)O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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